

# Spectroscopic Profile of 2-((Dimethylamino)methyl)aniline: A Technical Guide

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## Compound of Interest

Compound Name: 2-((Dimethylamino)methyl)aniline

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This technical guide provides a comprehensive overview of the key spectroscopic data for the compound **2-((Dimethylamino)methyl)aniline** (CAS No: 1904-62-7). The information presented herein is essential for the identification, characterization, and quality control of this molecule in research and development settings. This document includes tabulated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, detailed experimental protocols for data acquisition, and a workflow visualization for spectroscopic analysis.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **2-((Dimethylamino)methyl)aniline**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1:  $^1\text{H}$  NMR Spectroscopic Data of 2-((Dimethylamino)methyl)aniline

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.29 – 7.15	m	2H	Ar-H
6.84 – 6.76	m	2H	Ar-H
6.74 – 6.62	m	1H	Ar-H
4.09	dt	1H	-CH <sub>2</sub> -
2.73	s	6H	-N(CH <sub>3</sub> ) <sub>2</sub>

Solvent: CDCl<sub>3</sub>, Frequency: 400 MHz

Table 2: <sup>13</sup>C NMR Spectroscopic Data of **2-((Dimethylamino)methyl)aniline**

Chemical Shift ( $\delta$ ) ppm	Assignment
150.14	Ar-C
129.08	Ar-CH
116.38	Ar-CH
113.29	Ar-C
48.88	-CH <sub>2</sub> -
29.75	-N(CH <sub>3</sub> ) <sub>2</sub>
19.28	Ar-C

Solvent: CDCl<sub>3</sub>, Frequency: 101 MHz

## Infrared (IR) Spectroscopy

A specific experimental IR spectrum for **2-((Dimethylamino)methyl)aniline** is not readily available. However, the expected characteristic absorption bands based on its functional groups are presented in Table 3.

Table 3: Predicted IR Absorption Bands for **2-((Dimethylamino)methyl)aniline**

Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibration Type
3450 - 3350	Primary Amine (Aniline)	N-H Stretch (asymmetric & symmetric)
3100 - 3000	Aromatic	C-H Stretch
1650 - 1580	Primary Amine	N-H Bend[1]
1600 - 1450	Aromatic Ring	C=C Stretch[2][3]
1335 - 1250	Aromatic Amine	C-N Stretch[1]
1250 - 1020	Aliphatic Amine	C-N Stretch[1]
900 - 675	Aromatic	C-H Out-of-plane bend

## Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **2-((Dimethylamino)methyl)aniline**

Parameter	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>14</sub> N <sub>2</sub>	PubChem[4]
Molecular Weight	150.22 g/mol	PubChem[4]
Exact Mass	150.1157 Da	PubChem[4]

## Experimental Protocols

The following protocols describe the general methodologies used for obtaining the spectroscopic data presented in this guide.

## NMR Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a Bruker Avance 400 spectrometer at ambient temperature. The sample was dissolved in deuterated chloroform (CDCl<sub>3</sub>). Chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Data for <sup>1</sup>H NMR are reported as follows: chemical shift, multiplicity (s = singlet, d =

doublet, t = triplet, q = quartet, m = multiplet), coupling constant (Hz), and integration. Data for  $^{13}\text{C}$  NMR are reported in terms of chemical shift.

## Infrared (IR) Spectroscopy

While a specific spectrum for the title compound is not provided, a standard protocol for obtaining an IR spectrum would involve using a Fourier Transform Infrared (FTIR) spectrometer. The sample, typically a neat liquid or a solution, would be placed between two salt plates (e.g., NaCl or KBr) or on an attenuated total reflectance (ATR) crystal. The spectrum would be recorded over the mid-infrared range (typically 4000-400  $\text{cm}^{-1}$ ).

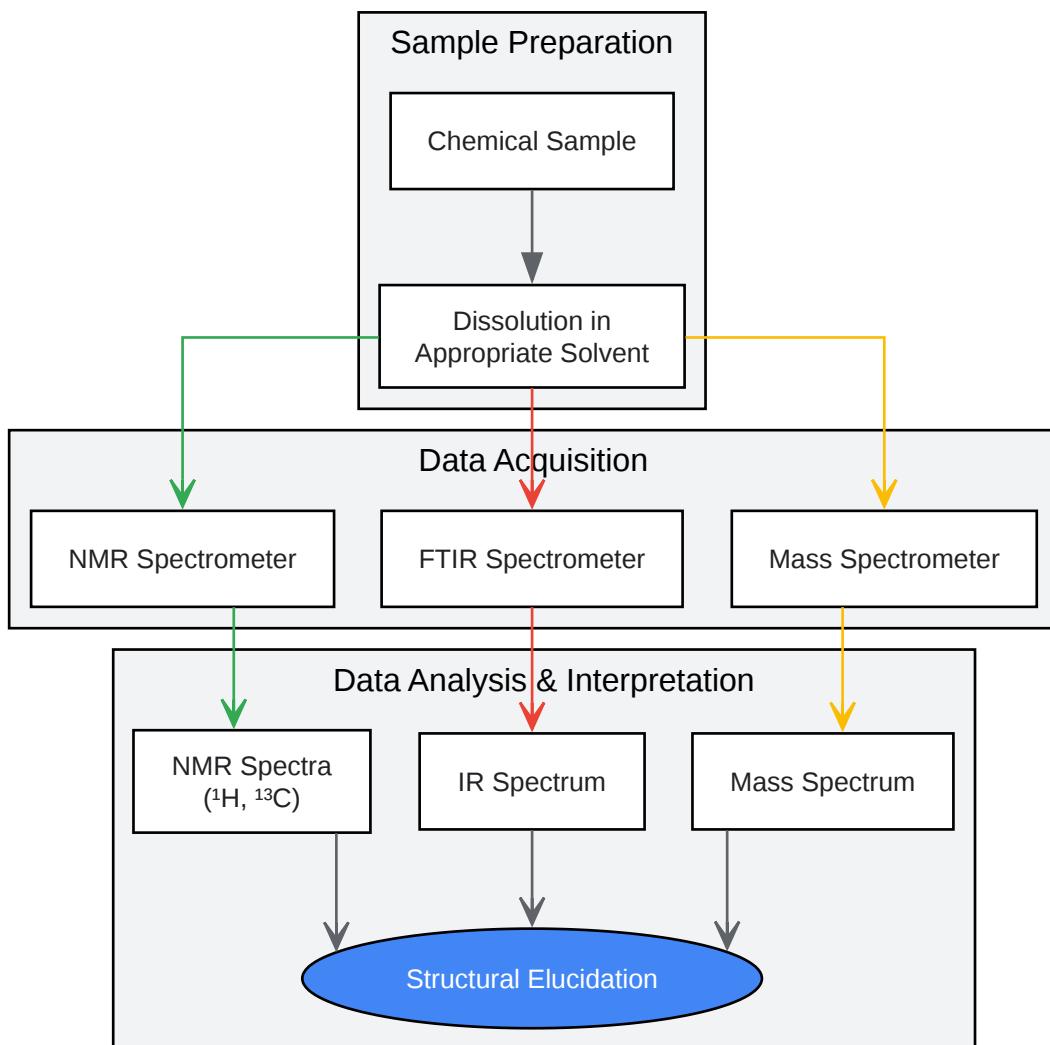
## Mass Spectrometry

Mass spectral data is typically acquired using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS). For GC-MS, the compound would be introduced into a gas chromatograph for separation before entering the mass spectrometer for ionization (commonly by electron impact) and detection. The resulting mass spectrum provides the mass-to-charge ratio ( $m/z$ ) of the molecular ion and its fragments.

## Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **2-((Dimethylamino)methyl)aniline**.

## General Spectroscopic Analysis Workflow

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Caption: Workflow for Spectroscopic Analysis.

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